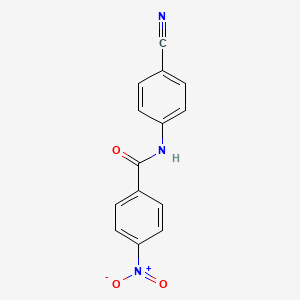

N-(4-cyanophenyl)-4-nitrobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H9N3O3 |

|---|---|

Molecular Weight |

267.24 g/mol |

IUPAC Name |

N-(4-cyanophenyl)-4-nitrobenzamide |

InChI |

InChI=1S/C14H9N3O3/c15-9-10-1-5-12(6-2-10)16-14(18)11-3-7-13(8-4-11)17(19)20/h1-8H,(H,16,18) |

InChI Key |

HHSJVJRXUKWNBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(4-cyanophenyl)-4-nitrobenzamide and Analogues

The synthesis of this compound and its analogues is primarily achieved through robust and well-documented amidation reactions. These methods involve the formation of an amide bond between an activated carboxylic acid derivative and an aromatic amine. The efficiency and yield of these syntheses are highly dependent on the chosen coupling strategy, reaction conditions, and the nature of the precursors.

A primary and direct method for synthesizing this compound involves the acylation of 4-aminobenzonitrile (B131773) with 4-nitrobenzoyl chloride. mdpi.com This reaction, a classic example of nucleophilic acyl substitution, is widely employed for creating amide linkages. nih.gov The high reactivity of the acyl chloride, 4-nitrobenzoyl chloride, makes it an effective reagent for coupling with both electron-rich and electron-deficient amines. chemimpex.com

The general reaction scheme involves the nucleophilic attack of the amino group of 4-aminobenzonitrile on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This is typically performed in an inert solvent, and often in the presence of a base to neutralize the hydrochloric acid byproduct. A common procedure involves refluxing the reactants in a solvent like anhydrous acetone. nih.gov For instance, the synthesis of a similar compound, N-(4-bromophenyl)-4-nitrobenzamide, was achieved by refluxing 4-nitrobenzoyl chloride and 4-bromoaniline for four hours. nih.gov This straightforward approach often leads to good yields of the desired amide product.

The Schotten-Baumann reaction conditions are also applicable, providing a facile and rapid method for synthesizing amide bonds from amines and acyl chlorides. mdpi.com This typically involves an amine, an acyl chloride, and a base, often in a two-phase solvent system.

For cases where the direct use of acyl chlorides is not ideal, particularly when dealing with sensitive functional groups, carbodiimide-mediated coupling reactions offer a milder alternative. The system comprising 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) is a widely used and efficient method for amide bond formation. nih.govresearchgate.net

The EDC/HOBt system is particularly valuable for coupling electron-deficient amines, where reactions can be sluggish. nih.gov The addition of 4-dimethylaminopyridine (DMAP) as a catalyst can further enhance the reaction rate by forming a highly reactive acyliminium ion intermediate. nih.gov

| Coupling System | Reagents | Role of Components |

| Acyl Chloride | 4-Nitrobenzoyl Chloride, 4-Aminobenzonitrile, Base (e.g., Triethylamine) | Acyl Chloride: Activated carboxylic acid. Amine: Nucleophile. Base: Scavenges HCl byproduct. mdpi.com |

| EDC/HOBt | 4-Nitrobenzoic Acid, 4-Aminobenzonitrile, EDC, HOBt, Base (e.g., DIPEA) | EDC: Carbodiimide coupling agent, activates the carboxylic acid. HOBt: Additive to suppress side reactions and form a reactive ester. Base: Maintains optimal pH. nih.govluxembourg-bio.com |

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and reaction time. For the coupling of 4-nitrobenzoyl chlorides with various anilines, yields have been reported in the range of 65–96%. nih.gov

In acyl chloride-based methods, the selection of an appropriate solvent is important. Anhydrous acetone is commonly used, and the reaction is often carried out under reflux to ensure completion. nih.gov The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). mdpi.com

For EDC/HOBt mediated couplings, the choice of solvent can significantly impact the reaction. A mixture of dichloromethane (DCM) and dimethylformamide (DMF) is often effective. orgsyn.org The reaction is typically initiated at a low temperature (0 °C) and then allowed to proceed at room temperature overnight. orgsyn.org The use of catalytic amounts of HOBt (e.g., 0.1 equivalents) with 1 equivalent of EDC and 1 equivalent of DMAP has been shown to provide the best results for coupling with electron-deficient amines. nih.gov

| Parameter | Acyl Chloride Method | EDC/HOBt Method |

| Solvent | Anhydrous Acetone nih.gov | Dichloromethane (DCM), Dimethylformamide (DMF) orgsyn.org |

| Temperature | Reflux nih.gov | 0 °C to Room Temperature orgsyn.org |

| Catalyst/Additive | Base (e.g., Triethylamine) mdpi.com | HOBt, DMAP nih.gov |

| Typical Yield | Good to Excellent (e.g., 65-96% for analogues) nih.gov | Good to Excellent nih.gov |

The availability and synthesis of high-purity precursors are fundamental to the successful synthesis of the target compound. The key precursors are derivatives of 4-nitrobenzoic acid and 4-aminobenzonitrile.

The primary precursor for the acyl portion of the target molecule is 4-nitrobenzoic acid. This can be activated to form 4-nitrobenzoyl chloride, a highly versatile intermediate. chemimpex.com The synthesis of 4-nitrobenzoyl chloride is typically achieved by treating 4-nitrobenzoic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. orgsyn.orgresearchgate.net For example, mixing 4-nitrobenzoic acid with phosphorus pentachloride and heating the mixture on a water bath yields the liquid 4-nitrobenzoyl chloride, which can then be purified by distillation under reduced pressure. orgsyn.org Yields for this conversion can be very high, often between 90-96%, depending on the purity of the reagents. orgsyn.org

Another related intermediate is 4-nitrobenzamide (B147303) itself. This can be synthesized through the reaction of 4-nitrobenzoic acid with ammonia in the presence of specific catalysts. lookchem.comresearchgate.net Studies have shown that a catalytic system of tetrabutoxytitanium or boric acid with the addition of polyethylene glycol (PEG-400) can produce 4-nitrobenzamide in high yields at temperatures between 160-185°C. lookchem.comresearchgate.net

A key chemical transformation for creating analogues and derivatives of this compound is the reduction of the nitro group to an amino functionality. masterorganicchemistry.com This conversion transforms the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the molecule and providing a site for further chemical modification. masterorganicchemistry.com

Several methods are available for the reduction of aromatic nitro groups. wikipedia.org

Catalytic Hydrogenation: This is a common and clean method. The nitro compound is hydrogenated using a catalyst such as palladium on carbon (Pd/C) or Raney nickel. nih.govresearchgate.netmasterorganicchemistry.com This reaction is typically carried out in a solvent like ethanol or methanol. researchgate.net

Metal-Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective reducing agents for converting a nitro group to an amine. masterorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) is another widely used reagent for this reduction, particularly for compounds containing other sensitive groups. nih.gov Sodium borohydride (NaBH₄) in the presence of transition metal complexes like Ni(PPh₃)₄ can also be used to reduce nitroaromatics to their corresponding amines. jsynthchem.com

The choice of reducing agent often depends on the presence of other functional groups in the molecule to ensure chemoselectivity. organic-chemistry.org For instance, catalytic hydrogenation is often preferred for its mild conditions and high efficiency. researchgate.net

| Reduction Method | Reagents | Typical Conditions |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Ethanol or Methanol solvent researchgate.netmasterorganicchemistry.com |

| Metal in Acid | Fe, Sn, or Zn with HCl | Acidic medium masterorganicchemistry.com |

| Tin(II) Chloride | SnCl₂·2H₂O | Ethanol solvent, 50 °C nih.gov |

| Sodium Borohydride System | NaBH₄, Ni(PPh₃)₄ | Ethanol solvent jsynthchem.com |

Precursor Synthesis and Functional Group Interconversions

Novel Approaches and Mechanistic Investigations in Synthesis

Recent progress in synthetic organic chemistry has focused on developing methodologies that are not only efficient but also align with the principles of green chemistry. These novel approaches often lead to reduced reaction times, milder conditions, and decreased waste production compared to traditional methods.

Mechanochemical Synthesis Techniques

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool in organic synthesis. This technique, typically performed using a ball mill, offers a solvent-free or low-solvent alternative to conventional solution-phase synthesis. The direct absorption of mechanical energy can lead to accelerated reaction rates and unique product selectivities.

For the synthesis of amides like this compound, mechanochemical methods provide significant advantages. Amide bond formation is one of the most frequently performed reactions in medicinal chemistry, and traditional methods often require coupling agents and generate substantial solvent waste. Mechanochemical approaches, such as the ball-milling of a carboxylic acid (4-nitrobenzoic acid) and an amine (4-aminobenzonitrile) with a suitable activating agent, can proceed under solvent-free conditions.

Research on the mechanochemical synthesis of various amides has demonstrated its efficiency. For instance, direct amidation of esters can be achieved by ball-milling with an amine and a sub-stoichiometric amount of a base like potassium tert-butoxide. This method is applicable to a diverse range of substrates, including heteroaromatic and heterocyclic compounds. Compared to conventional heating in solution, which can take up to 24 hours, mechanochemical methods often reduce reaction times to as little as 90 minutes and operate without external heating.

| Parameter | Mechanochemical Synthesis (Ball Milling) | Conventional Solution-Phase Synthesis |

|---|---|---|

| Solvent | Solvent-free or minimal solvent | Bulk organic solvents (e.g., Dichloromethane, Toluene) |

| Reaction Time | Significantly shorter (e.g., 60-90 minutes) | Longer (e.g., several hours to 24 hours) |

| Temperature | Room temperature (no external heating) | Often requires heating/reflux |

| Energy Input | Mechanical (grinding, milling) | Thermal |

| Waste Generation | Minimal, primarily product and catalyst | Significant solvent and purification waste |

Metal-Free Synthetic Methodologies

While metal-catalyzed reactions are invaluable in organic synthesis, the development of metal-free alternatives is a key goal to avoid issues of cost, toxicity, and product contamination. The synthesis of this compound can be readily achieved through well-established, metal-free protocols.

The most direct and common metal-free method for this transformation is the Schotten-Baumann reaction. commonorganicchemistry.comsarthaks.com This reaction involves the acylation of an amine with an acyl chloride in the presence of a base. commonorganicchemistry.comresearcher.life For the target compound, 4-aminobenzonitrile is treated with 4-nitrobenzoyl chloride. An aqueous base, such as sodium hydroxide, is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product. researcher.lifenih.gov This method is robust, high-yielding, and widely used in both laboratory and industrial settings for amide synthesis. commonorganicchemistry.com

The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride. nih.gov The subsequent elimination of a chloride ion and deprotonation by the base yields the final amide. The reaction is often performed in a two-phase system (water and an organic solvent) to sequester the product in the organic layer while the base neutralizes the acid in the aqueous phase. sarthaks.com

Recent advances in metal-free amidation include direct coupling of esters and amines using only water as a green solvent at elevated temperatures, or transamidation reactions that proceed at room temperature without any metal catalyst. organic-chemistry.orggalaxy.ailibretexts.org These emerging techniques offer even more sustainable pathways for amide bond formation.

Exploration of Green Chemistry Principles in Synthetic Design

Green chemistry principles are increasingly integrated into synthetic design to create more sustainable chemical processes. The synthesis of this compound provides an excellent case study for applying these principles, particularly through mechanochemical approaches.

Mechanosynthesis inherently aligns with several core tenets of green chemistry. By eliminating the need for bulk solvents, it addresses the principle of "Safer Solvents and Auxiliaries" and significantly reduces waste, adhering to "Waste Prevention." The high concentration of reactants in the solid state often leads to faster reactions at ambient temperatures, which corresponds to "Design for Energy Efficiency." These solvent-free methods also simplify product work-up, often avoiding the need for chromatographic purification and further reducing waste.

| Principle of Green Chemistry | Relevance in Mechanochemical Synthesis |

|---|---|

| 1. Waste Prevention | Greatly reduces or eliminates solvent waste, a major contributor to chemical waste streams. |

| 5. Safer Solvents & Auxiliaries | Operates under solvent-free or minimal solvent conditions, avoiding the use of volatile organic compounds (VOCs). |

| 6. Design for Energy Efficiency | Reactions often proceed rapidly at ambient temperature, avoiding the energy costs of heating and refluxing. |

| 8. Reduce Derivatives | Direct coupling can avoid the need for protecting groups or multi-step activation processes. |

Even traditional metal-free methods like the Schotten-Baumann reaction can be optimized for greener outcomes by selecting less hazardous solvents and minimizing excess reagents. The continuous drive for sustainability is pushing chemists to re-evaluate and innovate even the most established synthetic protocols.

Derivatization and Functionalization Strategies of the Core Structure

The this compound scaffold contains two key functional groups—the nitrile on one ring and the nitro group on the other—that serve as versatile handles for further chemical modification. These transformations allow for the systematic alteration of the molecule's electronic and steric properties.

Modifications on the Cyanophenyl Moiety

The cyano (nitrile) group is a highly versatile functional group that can be converted into several other functionalities.

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, N-(4-carboxyphenyl)-4-nitrobenzamide. libretexts.orgorganicchemistrytutor.comchemguide.co.uk Heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH) effectively converts the -CN group to a -COOH group, introducing a site for further amide or ester linkages. commonorganicchemistry.comchemguide.co.uk

Reduction to Amine: A powerful transformation is the reduction of the nitrile to a primary amine (a benzylamine derivative). acsgcipr.orgcommonorganicchemistry.comwikipedia.org Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel or Pd/C) can achieve this, yielding N-(4-(aminomethyl)phenyl)-4-nitrobenzamide. commonorganicchemistry.comwikipedia.org This introduces a flexible linker and a basic amino group for further derivatization.

[2+3] Cycloaddition to Tetrazole: The nitrile group can undergo a [2+3] cycloaddition reaction with an azide source, such as sodium azide (NaN₃), to form a tetrazole ring. nih.govorganic-chemistry.orgacs.org This transformation is significant as the tetrazole ring is often used in medicinal chemistry as a bioisostere for a carboxylic acid group. nih.gov

Modifications on the Nitrobenzamide Moiety

The nitro group is one of the most important functional groups in aromatic chemistry, primarily due to its strong electron-withdrawing nature and its ability to be readily converted into an amino group.

Reduction to Amine: The most common and synthetically useful reaction of the nitro group is its reduction to an aniline (B41778) derivative, yielding N-(4-cyanophenyl)-4-aminobenzamide. researcher.lifeacs.orgnih.gov This can be accomplished through various methods, including catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂) or using metals in acidic media (e.g., Fe, Sn, or Zn in HCl). jove.comwikipedia.org This reaction fundamentally changes the electronic properties of the ring from electron-deficient to electron-rich and provides a nucleophilic amino group for subsequent reactions like acylation, alkylation, or diazotization.

Electrophilic Aromatic Substitution: The nitro group is a powerful deactivating and meta-directing group for electrophilic aromatic substitution. sarthaks.comgalaxy.aichemguide.co.uk Therefore, introducing another substituent onto the nitro-bearing ring would require forcing conditions, and the new group would be directed to the position meta to the nitro group (and ortho to the amide linkage).

Nucleophilic Aromatic Substitution: While less common, the strong electron-withdrawing effect of the nitro group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly for leaving groups positioned ortho or para to it.

Introduction of Chirality and Enantioselective Synthesis

The principles of chirality and enantioselective synthesis are fundamental in modern medicinal chemistry and materials science, focusing on the preparation of single enantiomers of chiral molecules. A chiral molecule is non-superimposable on its mirror image, and these two mirror images are known as enantiomers. Enantiomers can exhibit distinct biological activities and physical properties.

However, the application of enantioselective synthesis to this compound is not relevant as the molecule itself is achiral. An analysis of its structure reveals the absence of any stereocenters, such as a carbon atom attached to four different substituent groups. Furthermore, the molecule does not exhibit other forms of stereoisomerism, such as axial or planar chirality, under typical conditions.

Because this compound is an achiral compound, it exists as a single, non-chiral entity. Consequently, there are no enantiomers to separate or synthesize selectively. The methods of enantioselective synthesis, which are designed to produce a preponderance of one enantiomer over the other, are therefore not applicable to the synthesis of this specific compound. Any synthesis of this compound will produce only the one achiral structure.

While chiral derivatives of this compound could theoretically be synthesized by introducing chiral moieties to the parent molecule, such transformations would result in new, distinct chemical entities rather than the enantioselective synthesis of this compound itself.

Comprehensive Structural Characterization and Conformational Analysis

Spectroscopic Methodologies for Detailed Structural Elucidation

The elucidation of the intricate structure of N-(4-cyanophenyl)-4-nitrobenzamide relies on a combination of powerful spectroscopic methods. These techniques provide a wealth of information regarding the electronic and vibrational states of the molecule, which are fundamental to defining its three-dimensional structure and conformational preferences.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing the hydrogen and carbon frameworks of this compound, respectively.

The ¹H NMR spectrum reveals distinct signals for the different types of protons present in the molecule. The aromatic protons on the two phenyl rings typically appear as complex multiplets in the downfield region of the spectrum due to spin-spin coupling. The specific chemical shifts and coupling patterns provide crucial information for assigning each proton to its specific position on the phenyl rings.

Similarly, the ¹³C NMR spectrum provides a unique signal for each chemically non-equivalent carbon atom. The chemical shifts of the carbon atoms in the phenyl rings, the amide carbonyl group, the cyano group, and the nitro-substituted carbon are all diagnostic. For instance, the carbon of the cyano group (-C≡N) typically resonates in a specific region, aiding in its definitive identification. spectroscopyonline.com

| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| Aromatic Protons | Phenyl Ring Carbons |

| Amide Proton (N-H) | Amide Carbonyl Carbon (C=O) |

| Cyano Carbon (C≡N) | |

| Nitro-substituted Carbon |

Note: Specific chemical shift values can vary depending on the solvent and experimental conditions.

To unravel the complex network of connections within this compound, two-dimensional (2D) NMR techniques are indispensable. rsc.org

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. It is instrumental in tracing the proton-proton connectivity within the two aromatic rings. rsc.org

HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of proton signals to their corresponding carbon signals. rsc.org

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of the molecule. These methods are highly sensitive to the types of chemical bonds present and their local environment, offering valuable insights into the functional groups and conformational aspects of this compound.

The FT-IR and Raman spectra of this compound are characterized by distinct absorption bands corresponding to the stretching vibrations of its key functional groups.

Amide Group: The amide group exhibits several characteristic vibrations. The N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong absorption usually found between 1630 and 1690 cm⁻¹. The N-H bending vibration (Amide II band) is observed in the 1510-1570 cm⁻¹ region.

Nitro Group: The nitro group (NO₂) has two characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. researchgate.net The positions of these bands can be influenced by the electronic effects of the aromatic ring.

Cyano Group: The stretching vibration of the carbon-nitrogen triple bond (C≡N) in the cyano group gives rise to a sharp and intense absorption band in the region of 2220-2260 cm⁻¹. spectroscopyonline.comresearchgate.net The intensity and position of this band can be sensitive to conjugation with the aromatic ring. spectroscopyonline.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3300-3500 |

| C=O Stretch (Amide I) | 1630-1690 | |

| N-H Bend (Amide II) | 1510-1570 | |

| Nitro | Asymmetric Stretch | 1500-1560 |

| Symmetric Stretch | 1300-1370 | |

| Cyano | C≡N Stretch | 2220-2260 |

Beyond identifying functional groups, vibrational spectroscopy can provide subtle details about the molecule's conformation. The planarity between the two aromatic rings and the amide linkage can influence the vibrational frequencies and coupling between different modes. nih.govnih.gov For instance, the degree of conjugation between the phenyl rings and the amide group can affect the position of the C=O and C-N stretching bands. Theoretical calculations, often performed using density functional theory (DFT), can be used in conjunction with experimental spectra to predict the vibrational modes for different possible conformers. nih.govnih.gov By comparing the calculated and experimental spectra, the most stable conformation of this compound in the solid state or in solution can be inferred. This analysis can reveal information about the dihedral angles between the phenyl rings and the amide plane, which are critical aspects of the molecule's three-dimensional structure. nih.govnih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive confirmation of a compound's molecular formula by providing its exact mass. For this compound, with a chemical formula of C14H9N3O3, the expected monoisotopic mass is 267.0644 g/mol . hoffmanchemicals.com HRMS analysis verifies this elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum provides significant insights into the molecule's structural integrity. The cleavage of the amide bond is a common fragmentation pathway for such compounds, which would lead to the generation of characteristic fragment ions. For instance, cleavage can result in a (4-nitrobenzylidyne)oxonium cation. mdpi.com Further fragmentation can occur, such as the loss of a nitro radical (NO•), a characteristic loss of 30 Da, from the molecular ion. mdpi.com Analysis of these fragmentation pathways confirms the connectivity of the aromatic rings through the amide linkage and the positions of the cyano and nitro functional groups. mdpi.commdpi.com

X-ray Crystallography for Solid-State Structural Determination

The arrangement of this compound molecules in the crystal is governed by a network of non-covalent interactions. A predominant feature of the crystal packing is the presence of intermolecular hydrogen bonds. Specifically, the amide hydrogen (N-H) acts as a hydrogen bond donor to an oxygen atom of the nitro group of an adjacent molecule. This N—H···O interaction links the molecules into chains or more complex assemblies. nih.gov

In addition to hydrogen bonding, π-π stacking interactions between the electron-rich and electron-poor aromatic rings of neighboring molecules play a crucial role in stabilizing the crystal structure. nih.gov The interplay between these hydrogen bonds and π-π stacking forces results in a well-ordered, three-dimensional supramolecular architecture. nih.govrsc.org The combination of these interactions is a key focus in the field of supramolecular chemistry for designing novel molecular solids. nih.govrsc.org

| Crystallographic Data (Exemplary) | |

| Parameter | Value |

| Crystal System | Orthorhombic (example) |

| Space Group | Pna21 (example) |

| Dihedral Angle (Ring-Ring) | ~4-28° (typical range) |

| Hydrogen Bond (N-H···O) | Present |

| π-π Stacking | Present |

Polymorphism is the phenomenon where a compound can exist in multiple crystalline forms, each with different physical properties. ub.edumdpi.com The study of polymorphism is a significant aspect of crystal engineering, which aims to rationally design functional molecular solids. researchgate.net this compound, with its capacity for strong hydrogen bonding and π-π interactions, is a prime candidate for polymorphic studies. ub.eduresearchgate.net

By systematically varying crystallization conditions (e.g., solvent, temperature), it may be possible to isolate different polymorphs of this compound. Each polymorph could exhibit unique properties, and understanding the relationship between structure and these properties is a key goal of crystal engineering. researchgate.net While specific polymorphism studies on this compound are not extensively documented, the principles of crystal engineering provide a framework for such investigations.

Computational Approaches to Molecular Conformation and Dynamics

Computational methods are powerful for exploring the conformational possibilities and dynamic nature of molecules, offering insights that complement experimental findings.

Molecular mechanics and molecular dynamics (MD) simulations are computational techniques used to model the behavior of molecules. researchgate.net These simulations can map the potential energy surface of this compound by systematically rotating its flexible bonds, particularly those around the central amide linkage. This allows for the identification of the most stable, low-energy conformations.

MD simulations provide a dynamic picture of the molecule, showing how its conformation changes over time at a given temperature. researchgate.net For this compound, these simulations can quantify the degree of twisting between the aromatic rings and the rotational energy barriers, providing a comprehensive understanding of its conformational flexibility. Such computational studies are valuable for predicting the likely conformations of the molecule in different environments, such as in solution or when interacting with a biological target.

Quantum Chemical Calculations for Preferred Conformations and Rotational Barriers

Detailed quantum chemical calculations have been performed on structurally similar compounds, such as N-(4-chlorophenyl)-4-nitrobenzamide and N-(4-bromophenyl)-4-nitrobenzamide. These studies provide critical insights into the conformational preferences of the benzanilide (B160483) core, which is also central to the structure of this compound.

Preferred Conformations:

Research on related benzanilides consistently demonstrates that the most energetically favorable conformation is a nearly planar structure. In this arrangement, the two phenyl rings and the central amide linkage lie almost in the same plane. This planarity is attributed to the stabilizing effects of electron delocalization across the molecule.

For instance, in the case of N-(4-chlorophenyl)-4-nitrobenzamide, the dihedral angle between the two aromatic rings is reported to be a mere 4.63(6)°. nih.gov Similarly, for N-(4-bromophenyl)-4-nitrobenzamide, this dihedral angle is found to be 3.6(7)°. These small dihedral angles indicate a strong preference for a coplanar arrangement of the phenyl rings. It is highly probable that this compound adopts a similar nearly planar preferred conformation, driven by the same electronic factors.

The planarity of the molecule is further influenced by the orientation of the nitro group. In N-(4-chlorophenyl)-4-nitrobenzamide, the nitro group is also observed to be coplanar with the adjacent phenyl ring, with a C-C-N-O torsion angle of 6.7(2)°. nih.gov This coplanarity facilitates the electron-withdrawing effect of the nitro group through resonance.

The following table summarizes key geometric parameters for analogous compounds, which can be considered indicative of the expected values for this compound.

| Compound Name | Dihedral Angle Between Phenyl Rings (°) |

| N-(4-chlorophenyl)-4-nitrobenzamide | 4.63(6) |

| N-(4-bromophenyl)-4-nitrobenzamide | 3.6(7) |

Rotational Barriers:

The rotation around the amide bond (C-N bond) in benzanilides is a critical factor in their conformational flexibility. This rotation is generally hindered due to the partial double bond character of the C-N bond, a consequence of resonance between the nitrogen lone pair and the carbonyl group.

Computational studies on various amide-containing molecules, including N-benzhydrylformamides, have shown that the energy barriers for rotation around the formyl group are significant, typically in the range of 20-23 kcal/mol. nih.gov While the specific rotational barrier for the amide bond in this compound has not been reported, it is expected to be of a similar magnitude, ensuring that the planar conformation is relatively rigid at room temperature.

The rotation of the phenyl rings relative to the amide plane also has associated energy barriers. However, these are generally lower than the barrier for amide bond rotation. The electronic nature of the substituents on the phenyl rings can influence these rotational barriers. The presence of electron-withdrawing groups, such as the cyano and nitro groups in this compound, can affect the degree of electronic communication between the rings and thus modulate the rotational energy landscape.

Advanced Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its stability, reactivity, and interactions. Computational methods like Density Functional Theory (DFT) are instrumental in elucidating these characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. irjweb.comresearchgate.net A key aspect of this analysis involves the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic potential. Conversely, the LUMO is the orbital most likely to accept an electron, indicating its electrophilic potential.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For N-(4-cyanophenyl)-4-nitrobenzamide, the electron-withdrawing nature of the nitro (NO₂) and cyano (CN) groups is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. DFT calculations at a specific level of theory, such as B3LYP with a 6-311G basis set, would provide precise energy values for these orbitals. researchgate.net

While specific published data for this compound is not available, the table below provides illustrative results for a similar nitroaniline derivative, demonstrating the typical data generated from such a DFT study.

Table 1: Illustrative Frontier Orbital Energies for a Related Compound This data is for N-(p-dimethylaminobenzylidene)-p-nitroaniline and serves as an example of typical DFT calculation results.

| Parameter | Energy (eV) |

| EHOMO | -5.88 |

| ELUMO | -2.94 |

| Energy Gap (ΔE) | 2.94 |

Source: Based on findings for similar compounds. researchgate.net

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. researchgate.net Calculated using DFT, the ESP map illustrates the net electrostatic effect of the molecule's electrons and nuclei. elsevierpure.com This analysis is invaluable for predicting how a molecule will interact with other charged species, such as biological receptors or chemical reactants.

The ESP surface is color-coded to indicate charge potential:

Red: Regions of high electron density and negative electrostatic potential. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen.

Blue: Regions of low electron density and positive electrostatic potential. These areas are electron-deficient and prone to nucleophilic attack, typically found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, the ESP map would likely show strong negative potential (red) around the oxygen atoms of the nitro group and the nitrogen of the cyano group. Conversely, positive potential (blue) would be expected around the amide proton and aromatic protons.

To further refine the prediction of chemical reactivity, global and local reactivity descriptors are calculated from DFT results. irjweb.com Fukui functions, a key local reactivity descriptor, are particularly useful for identifying the specific atoms within a molecule that are most susceptible to attack. researchgate.net

The Fukui function quantifies the change in electron density at a particular atomic site when the total number of electrons in the molecule is altered. researchgate.net This allows for the precise identification of:

Sites for Nucleophilic Attack: Atoms with a high value for the Fukui function f+ are the most likely to accept an electron.

Sites for Electrophilic Attack: Atoms with a high value for the Fukui function f- are the most likely to donate an electron.

This analysis provides a more detailed reactivity map than ESP alone, pinpointing the exact atoms involved in chemical reactions.

Molecular Interactions and Binding Affinity Predictions

Understanding how a small molecule interacts with biological macromolecules is fundamental to drug discovery. Molecular docking simulations are a powerful computational tool used for this purpose.

Molecular docking predicts the preferred orientation of one molecule (the ligand) to a second (the receptor, typically a protein) when they bind to each other to form a stable complex. elsevierpure.comnih.gov This technique is widely used to screen virtual libraries of compounds against specific biological targets and to understand the molecular basis of a ligand's activity.

For a compound like this compound, relevant biological targets could include proteins implicated in cancer pathways, such as Cyclin-Dependent Kinases (CDKs) and Signal Transducer and Activator of Transcription 3 (STAT3). Both CDKs and STAT3 are crucial regulators of cell proliferation and survival, and their inhibition is a key strategy in cancer therapy. researchgate.net Docking simulations can assess the binding affinity of this compound to the active sites of these proteins, providing a "docking score" that estimates the strength of the interaction. nih.gov

Beyond a simple score, molecular docking provides a detailed 3D model of the ligand within the protein's binding pocket. This "binding mode" reveals the specific conformation of the ligand and its key interactions with the protein's amino acid residues. These interactions are critical for stabilizing the complex and are often comprised of:

Hydrogen Bonds: Strong, directional interactions between a hydrogen atom and an electronegative atom (like oxygen or nitrogen).

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

Pi-Pi Stacking: Attractive, noncovalent interactions between aromatic rings.

By identifying these key residues, researchers can understand why a compound is active and can rationally design modifications to improve its potency and selectivity. For instance, docking a nitrobenzamide derivative into a protein's active site might reveal crucial hydrogen bonds between its nitro group and specific amino acid residues like histidine or glutamine. researchgate.netresearchgate.net

Table 2: Illustrative Key Interacting Residues from a Molecular Docking Study This table provides an example of the type of data generated from a docking simulation of a ligand with a target protein, such as a CDK.

| Interaction Type | Ligand Group | Protein Residue |

| Hydrogen Bond | Amide N-H | GLU81 |

| Hydrogen Bond | Carbonyl C=O | LEU83 |

| Hydrophobic Interaction | Phenyl Ring | ILE10, VAL18 |

| Pi-Pi Stacking | Cyanophenyl Ring | PHE80 |

Source: Based on common interactions observed in kinase inhibitor docking studies. researchgate.netresearchgate.net

Molecular Docking Simulations with Biological Macromolecules (e.g., CDKs, STAT3)

Estimation of Binding Affinities (e.g., theoretical K_i, docking scores)

The estimation of binding affinity is a cornerstone of computational drug design, predicting the strength of the association between a ligand, such as this compound, and a target receptor. iaanalysis.com This is often quantified by theoretical inhibition constants (K_i) or docking scores.

Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a target protein. slideshare.net Docking algorithms explore various possible conformations of the ligand within the binding site and calculate a score that reflects the binding energy. iaanalysis.com A lower docking score generally indicates a more favorable binding interaction and a higher predicted affinity. iaanalysis.com These scoring functions are typically classified into force-field-based, empirical, and knowledge-based functions. wikipedia.org

Force-field-based scores calculate the sum of non-covalent interactions, such as van der Waals and electrostatic forces, between the ligand and the protein. wikipedia.org

Empirical scoring functions use statistical methods to fit coefficients for different types of interactions based on experimental binding data of known protein-ligand complexes. wikipedia.org

Knowledge-based scoring functions derive statistical potentials from large databases of known protein-ligand structures, assuming that frequently observed interactions are energetically favorable. wikipedia.org

For this compound, a hypothetical docking study against a target kinase, for instance, would yield results that can be tabulated to compare different predicted binding poses.

| Predicted Pose | Docking Score (kcal/mol) | Predicted Hydrogen Bonds | Key Interacting Residues |

|---|---|---|---|

| 1 | -9.5 | 2 | ASP-145, LYS-23 |

| 2 | -8.9 | 1 | GLU-98 |

| 3 | -8.2 | 1 | ASP-145 |

More rigorous methods for estimating binding free energy, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PB-SA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to snapshots from molecular dynamics simulations. nih.gov These approaches provide a more accurate, albeit computationally intensive, estimation of binding affinity by considering solvation effects. nih.gov The binding free energy is calculated by considering the molecular mechanics energy, solvation free energy, and conformational entropy. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods for Active Site Dynamics

To study the intricate details of ligand-receptor interactions, particularly those involving electronic effects like charge transfer or the formation and breaking of covalent bonds, Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods are employed. acs.org In this approach, the chemically active region of the system, such as the ligand this compound and the immediate residues in the active site, is treated with a high-level quantum mechanics method. acs.org The remainder of the protein and the surrounding solvent are described by a more computationally efficient molecular mechanics force field. acs.org

This dual-resolution description allows for the accurate modeling of electronic phenomena within the binding site while still accounting for the influence of the larger protein environment. acs.org QM/MM simulations can elucidate reaction mechanisms, determine the protonation states of key residues, and provide a highly detailed picture of the forces governing ligand binding. acs.orgutdallas.edu For instance, a QM/MM study could precisely model the hydrogen bond between the amide of this compound and a backbone carbonyl of the protein, taking into account the polarization of the electron clouds. The accuracy of QM/MM calculations is dependent on the choice of the QM method (from semi-empirical to high-level ab initio or DFT methods) and the careful definition of the QM/MM boundary. nih.gov

The insights gained from QM/MM simulations are particularly valuable for understanding enzyme catalysis and for designing covalent inhibitors. acs.org By providing a detailed understanding of the transition states of enzymatic reactions, QM/MM can guide the design of transition-state analog inhibitors, which are often highly potent. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design Principles (Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. blogspot.com The fundamental principle of QSAR is that the biological effect of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. numberanalytics.com By identifying the key structural features that influence activity, QSAR models can be used to predict the potency of new, untested compounds and to guide the rational design of more effective molecules. neovarsity.org

The development of a QSAR model involves several key steps:

Data Collection: Gathering a dataset of compounds with known biological activities against a specific target. numberanalytics.com

Molecular Descriptor Calculation: Quantifying the structural and physicochemical properties of each molecule using numerical values called descriptors. numberanalytics.com

Model Development: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to create a mathematical equation that correlates the descriptors with biological activity. numberanalytics.compatsnap.com

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. nih.govresearchgate.net

Derivation of Molecular Descriptors from Computational Data

Molecular descriptors are numerical representations of a molecule's properties and are the foundation of QSAR modeling. protoqsar.com They can be calculated from the 2D or 3D structure of the molecule and are broadly categorized as follows:

1D Descriptors: Simple properties like molecular weight, atom counts, and logP (lipophilicity). neovarsity.org

2D Descriptors: Based on the molecular graph, these include topological indices that describe molecular branching and connectivity. numberanalytics.com

3D Descriptors: Derived from the 3D conformation of the molecule, these include descriptors of molecular shape and volume. numberanalytics.com

Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide information about the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. ucsb.edu

For a molecule like this compound, a range of descriptors would be calculated to build a QSAR model.

| Descriptor Type | Descriptor Name | Hypothetical Value for this compound |

|---|---|---|

| 1D | Molecular Weight | 267.24 g/mol |

| 1D | logP | 3.2 |

| 2D | Topological Polar Surface Area (TPSA) | 91.9 Ų |

| 3D | Molecular Volume | 220.5 ų |

| Quantum Chemical | HOMO Energy | -8.5 eV |

| Quantum Chemical | LUMO Energy | -2.1 eV |

Development and Validation of Predictive Models for Biological Activity

Once a set of molecular descriptors has been calculated for a series of compounds, a predictive QSAR model can be developed. nih.gov The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance on compounds not used in model generation. youtube.com

Various statistical and machine learning methods can be employed to build the QSAR model, including:

Multiple Linear Regression (MLR): A statistical method that creates a linear equation relating the descriptors to the biological activity. nih.gov

Partial Least Squares (PLS): A regression technique suitable for datasets with a large number of correlated descriptors. nih.gov

Support Vector Machines (SVM): A machine learning method that can handle non-linear relationships. neovarsity.org

Artificial Neural Networks (ANN): A powerful machine learning technique inspired by the structure of the human brain. researchgate.net

The quality and predictive power of a QSAR model are assessed through rigorous validation. nih.govInternal validation techniques, such as cross-validation (e.g., leave-one-out), assess the robustness of the model within the training set. researchgate.netExternal validation , which involves predicting the activity of the compounds in the independent test set, is crucial for determining the model's real-world predictive ability. nih.govresearchgate.net Key statistical parameters for validation include the squared correlation coefficient (R²) for the training set and the predictive R² (Q²) for the test set. researchgate.net A robust and predictive QSAR model will have high values for both R² and Q², indicating a strong correlation between the descriptors and the biological activity and a reliable predictive capacity for new compounds. researchgate.net

Based on a comprehensive search of available scientific literature, there is no specific information regarding the molecular and cellular mechanisms of the compound This compound in biological contexts. Research detailing its enzyme inhibition properties, receptor-ligand interactions, specific protein binding, or its effects on cellular signaling and gene expression is not present in the public domain.

The search results primarily identify this compound in chemical supplier databases or in studies focused on different, though sometimes structurally related, molecules. For instance, studies on isomers such as N-(4-Cyanophenyl)-3-nitrobenzamide or compounds sharing the 4-nitrobenzamide (B147303) moiety but with a different phenyl-containing group do exist, but their findings cannot be attributed to this compound due to the high specificity of molecular interactions.

Consequently, it is not possible to provide an article on the requested topics with the required scientific accuracy and detail.

Investigation of Molecular Mechanisms in Biological Contexts Non Clinical Focus

In Vitro Mechanistic Assays and Cellular Probes

Cell-Free Biochemical Assays for Molecular Target Validation

There is no publicly available information on any cell-free biochemical assays that have been performed to validate potential molecular targets of N-(4-cyanophenyl)-4-nitrobenzamide.

Mechanistic Studies in Model Cell Lines (Focus on Molecular Events)

No studies have been published detailing the use of this compound in model cell lines to elucidate its effects on molecular events.

Exploration of Applications in Materials Science and Supramolecular Assemblies

Role as a Constituent in Advanced Polymeric and Hybrid Materials

The distinct electronic properties and the rigid, linear geometry of N-(4-cyanophenyl)-4-nitrobenzamide make it a candidate for incorporation into advanced polymers and hybrid materials, where it can impart specific functionalities.

While direct studies on the use of this compound in dye and pigment synthesis are not extensively documented, its constituent parts are well-known in this field. The 4-nitrobenzamide (B147303) moiety is a known precursor for the production of light-resistant azo pigments and dyes. google.com The general method involves the reduction of the nitro group to an amine, which can then be diazotized and coupled with other aromatic compounds to form azo dyes. The presence of the cyano group on the phenyl ring in this compound could serve to modulate the color and lightfastness of such dyes.

Furthermore, molecules with similar structures, such as N-(4-Nitrophenyl) maleimide, have been successfully copolymerized with other monomers like cinnamic acid to create new polymers. ijert.org This suggests that this compound could potentially be used as a monomer or a comonomer in polymerization reactions. For instance, after the reduction of the nitro group, the resulting amino group could be reacted with carboxylic acids or acid chlorides to form polyamides, a class of high-performance polymers. Aromatic polyimides, known for their excellent thermal, mechanical, and chemical properties, are often synthesized from monomers containing nitro groups. nih.gov

The synthesis of "hybrid molecules" by connecting different functional units is a common strategy in materials science to create materials with tailored properties. The formation of this compound itself, from 4-nitrobenzoyl chloride and 4-aminobenzonitrile (B131773), is an example of this approach. This concept has been extended to create a variety of similar structures. For instance, reacting 4-nitrobenzoyl chloride with other amines, such as 2-(3-chlorophenyl)ethan-1-amine or 2,2-diphenylethan-1-amine, yields bio-functional hybrid molecules. mdpi.commdpi.com This strategy facilitates the synthesis of materials that are crucial in medicinal chemistry and other fields. mdpi.com The incorporation of the 4-nitrobenzamide unit is often aimed at enhancing the bioactivity or modulating the electronic properties of the resulting material. mdpi.commdpi.com

Supramolecular Chemistry and Crystal Engineering

The ability of this compound to form ordered structures through non-covalent interactions is central to its application in supramolecular chemistry and crystal engineering.

The self-assembly of this compound in the solid state is expected to be dominated by strong hydrogen bonds and π-π stacking interactions. The amide group (–CONH–) is a classic hydrogen bond donor (N–H) and acceptor (C=O).

A study of the closely related compound, N-(4-chlorophenyl)-4-nitrobenzamide, reveals that the molecules are linked by strong intermolecular N–H···O hydrogen bonds, where the amide hydrogen interacts with an oxygen atom of the nitro group of an adjacent molecule. nih.gov This interaction leads to the formation of zigzag chains in the crystal lattice. nih.gov It is highly probable that this compound assembles in a similar fashion.

Table 1: Key Non-Covalent Interactions in Nitrobenzamide Derivatives

| Interaction Type | Donor | Acceptor | Role in Assembly |

| Hydrogen Bonding | Amide N-H | Nitro O, Amide C=O | Formation of chains and networks |

| π-π Stacking | Aromatic Rings | Aromatic Rings | Stabilization of layered structures |

| C-H···O Interactions | Aromatic C-H | Nitro O, Amide C=O | Further stabilization of the 3D network |

This table is based on interactions observed in closely related nitrobenzamide structures.

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a powerful tool in crystal engineering to modify the physicochemical properties of solids. The hydrogen bonding capabilities of the amide and nitro groups, along with the potential for interactions with the cyano group, make this compound a promising candidate for co-crystal formation.

While specific co-crystals of this compound are not yet reported in the literature, the general principles of co-crystal design suggest that it could form stable structures with other molecules that have complementary hydrogen bond donors or acceptors. For example, carboxylic acids or other amides could interact with the amide and nitro groups of this compound to form robust supramolecular synthons.

Investigation of Optoelectronic or Electronic Properties

The optoelectronic properties of organic materials are determined by their molecular structure, particularly the arrangement of π-conjugated systems and the presence of electron-donating and electron-withdrawing groups. This compound possesses strong electron-withdrawing groups (nitro and cyano) at either end of a conjugated system, which is expected to give it interesting electronic characteristics.

The presence of these groups lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This can influence the material's color, its ability to absorb and emit light, and its charge transport properties. While specific experimental data on the optoelectronic properties of this compound are scarce, the chemical properties suggest its potential use in the development of new materials for applications where specific optical or electrical properties are required. ontosight.ai For instance, related nitro-containing organic molecules are investigated for their nonlinear optical properties.

Luminescence and Absorbance Characteristics (e.g., UV spectroscopy)

However, based on the behavior of analogous aromatic and nitroaromatic compounds, we can hypothesize its general spectral characteristics. The presence of extended π-conjugation across the benzamide (B126) bridge and the two aromatic rings would typically result in strong absorption in the ultraviolet region. The exact position of the absorption maximum (λmax) would be influenced by the solvent polarity, a phenomenon known as solvatochromism.

In terms of luminescence, many nitroaromatic compounds are known to be weakly emissive or non-emissive due to efficient non-radiative decay pathways, such as intersystem crossing to triplet states, facilitated by the nitro group. Any potential fluorescence would likely be significantly quenched. To provide a concrete understanding of its photophysical properties, experimental studies involving UV-Vis and fluorescence spectroscopy in various solvents would be necessary.

Table 1: Hypothetical Spectroscopic Data for this compound

| Property | Expected Range/Characteristic | Notes |

| Absorption Maximum (λmax) | 250 - 400 nm | Dependent on solvent polarity. |

| Molar Absorptivity (ε) | High (104 - 105 M-1cm-1) | Characteristic of π-π* transitions in conjugated systems. |

| Emission Maximum (λem) | Likely weak or non-emissive | The nitro group often quenches fluorescence. |

| Fluorescence Quantum Yield (ΦF) | Very low | Efficient non-radiative decay pathways are expected. |

| Stokes Shift | Not applicable if non-emissive | Would be observable in related, more emissive compounds. |

This table is illustrative and based on general principles of photochemistry for similar compounds, as specific experimental data for this compound is not available.

Charge Transfer Phenomena within Molecular Structures

The molecular structure of this compound is predisposed to intramolecular charge transfer (ICT). Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In molecules with donor-acceptor character, this can lead to a significant redistribution of electron density, creating a charge-separated excited state.

In this compound, both the nitrophenyl and cyanophenyl groups are electron-withdrawing. However, the nitro group is a significantly stronger electron acceptor. It is therefore plausible that upon excitation, a charge transfer could occur from the cyanophenyl-amide portion of the molecule to the nitrophenyl moiety. The efficiency and dynamics of this charge transfer would be highly dependent on the solvent environment. rsc.org

In polar solvents, the charge-separated state would be stabilized, potentially leading to a red-shift in the emission spectrum (if any) and a decrease in fluorescence intensity. rsc.org The study of solvatochromic shifts in the absorption and emission spectra is a common method to probe the extent of ICT in the excited state.

The dynamics of ICT in similar "push-pull" systems have been investigated using time-resolved spectroscopy. For instance, studies on 4-N,N-dimethylamino-4'-nitrobiphenyl have shown that the ICT process can be associated with the twisting of molecular fragments to populate a twisted intramolecular charge transfer (TICT) state. rsc.org A similar mechanism could potentially be at play in this compound, where rotation around the amide bond or the phenyl-amide bonds could facilitate the formation of a charge-transfer state.

Further theoretical and experimental investigations, such as computational modeling (e.g., DFT and TD-DFT) and ultrafast transient absorption spectroscopy, would be required to elucidate the specific charge transfer pathways and dynamics within the this compound molecule.

Methodological Advancements and Novel Analytical Techniques for N 4 Cyanophenyl 4 Nitrobenzamide

Development of Advanced Chromatographic and Separation Methodologies (e.g., Chiral HPLC)

The separation and purification of synthetic compounds are critical for their characterization and subsequent use. High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile organic compounds. For molecules like N-(4-cyanophenyl)-4-nitrobenzamide, which possess aromatic rings and polar functional groups (nitrile, nitro, and amide), reversed-phase HPLC is a common and effective method.

While this compound itself is not chiral, the principles of chiral separation are vital for many of its potential derivatives or related compounds that may possess stereogenic centers. Chiral HPLC is indispensable for the separation of enantiomers, which can exhibit different physiological activities. This separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Common types of CSPs used for separating chiral molecules, which could be applicable to derivatives of this compound, include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives), protein-based columns, and cyclodextrin-based columns. The choice of CSP and mobile phase is critical and often determined empirically through screening various conditions.

For a related compound, Benzamide (B126), 4-nitro-N-(4-nitrophenyl)- , a reverse-phase HPLC method has been described. While not a chiral separation, the conditions provide a baseline for developing methods for similar structures.

Table 1: Illustrative HPLC Method for a Related Benzamide Derivative

| Parameter | Value |

| Compound | Benzamide, 4-nitro-N-(4-nitrophenyl)- |

| Column | Newcrom R1 (Reversed-Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | UV-Vis |

| Application | Analysis, Impurity Isolation, Pharmacokinetics |

This data is for a related compound and serves as an example of a starting point for method development for this compound.

Electrochemical Characterization and Redox Properties

The electrochemical behavior of this compound is of significant interest due to the presence of the electroactive nitro group. Cyclic voltammetry (CV) is a powerful technique to study the redox properties of such compounds. The nitro group is well-known to undergo reduction, typically in a series of steps. The potential at which these reduction events occur can provide insight into the electronic environment of the molecule.

The reduction of the nitro group in aromatic compounds often proceeds via a one-electron transfer to form a radical anion, followed by further reduction steps. The presence of other substituents on the aromatic rings, such as the cyano group and the amide linkage, will influence the reduction potential. The electron-withdrawing nature of the cyano group would be expected to facilitate the reduction of the nitro group, shifting the reduction potential to more positive values compared to unsubstituted nitrobenzene.

Table 2: Expected Electrochemical Properties of this compound

| Property | Expected Behavior | Influencing Factors |

| Primary Reduction | Reversible or quasi-reversible one-electron reduction of the nitro group to a radical anion. | Solvent, pH, and the electronic effects of the cyanophenyl and amide groups. |

| Further Reduction | Subsequent irreversible reduction steps leading to the hydroxylamine (B1172632) and amine derivatives. | Electrode material and scan rate in cyclic voltammetry. |

| Oxidation | Generally, no easily accessible oxidation waves are expected for the primary functional groups. | --- |

This table is based on the general electrochemical behavior of nitroaromatic compounds and serves as a predictive guide in the absence of specific experimental data for this compound.

Application as a Chemical Probe or Standard in Research Development

A well-characterized compound like this compound can serve as a valuable tool in various research contexts. Its defined structure and predictable analytical behavior make it a suitable reference standard for the calibration of analytical instruments and the validation of new analytical methods.

In the development of new synthetic methodologies, it can be used as a model substrate to test reaction conditions, catalyst efficiency, and to quantify reaction yields. Its strong UV absorbance, due to the nitroaromatic chromophore, facilitates easy detection and quantification by HPLC with UV detection.

Furthermore, in the field of medicinal chemistry or materials science, this compound could function as a chemical probe or a building block. Its bifunctional nature, with reactive sites at the nitro and cyano groups, allows for further chemical modification to create more complex molecules with desired properties. For instance, the nitro group can be reduced to an amine, which can then be further functionalized.

While specific applications as a probe are not yet widely documented, its structural motifs are present in compounds with demonstrated biological activity, such as inhibitors of specific enzymes. This suggests a potential for derivatives of this compound to be explored as probes in biological systems.

Table 3: Potential Research Applications of this compound

| Application Area | Potential Use | Rationale |

| Analytical Chemistry | Reference Standard | High purity, stable, and strong UV absorbance for reliable quantification. |

| Organic Synthesis | Model Substrate | To evaluate the efficiency and scope of new synthetic transformations. |

| Medicinal Chemistry | Scaffold/Building Block | For the synthesis of more complex molecules with potential biological activity. |

| Materials Science | Precursor | For the synthesis of novel polymers or functional materials. |

Future Perspectives and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govtue.nl These computational tools can analyze vast datasets to predict the properties and activities of novel molecules, thereby accelerating the design-synthesis-test cycle. nih.gov For N-(4-cyanophenyl)-4-nitrobenzamide and its derivatives, AI and ML can be employed in several ways:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: AI algorithms, particularly deep neural networks, can develop sophisticated QSAR and QSPR models. nih.govtue.nl These models can predict the biological activity (e.g., enzyme inhibition) or physical properties (e.g., solubility, melting point) of newly designed derivatives based on their molecular structure. For instance, computational studies on benzamide (B126) derivatives have successfully used such models to predict their potential as antidiabetic or antibacterial agents. nih.govnih.gov

De Novo Design: Generative AI models can design entirely new molecules with desired properties. nih.govtue.nl By providing the models with specific criteria, such as a benzamide scaffold and desired electronic properties, researchers can generate novel candidates that are optimized for a particular application. This approach has the potential to rapidly identify derivatives of this compound with enhanced efficacy or novel functionalities.

Predictive Toxicology: A significant challenge in chemical development is predicting potential toxicity. AI models can be trained to identify structural motifs associated with adverse effects, helping to design safer compounds from the outset. rsc.org

The integration of AI and ML promises to significantly reduce the time and cost associated with the discovery and optimization of functional molecules like this compound.

Rational Design of Derivatives with Tunable Molecular Interactions and Functional Properties

The rational design of new molecules with specific, predictable properties is a cornerstone of modern chemistry. For this compound, this involves the strategic modification of its structure to fine-tune its molecular interactions and, consequently, its functional properties.

The electron-withdrawing nature of both the cyano and nitro groups plays a crucial role in the electronic properties of the molecule, influencing its interactions with other molecules. mdpi.comresearchgate.net The cyano group, in particular, is known to lower the HOMO and LUMO energy levels, which is advantageous for creating n-type and ambipolar organic semiconductors. researchgate.net The nitro group also strongly influences molecular polarity and can facilitate interactions with nucleophilic sites in proteins. mdpi.com

Future design strategies for derivatives will likely focus on:

Modulating Electronic Properties: Introducing different substituents on either of the phenyl rings can alter the electron density distribution across the molecule. This can be used to tune the molecule's redox potential, absorption and emission spectra, and non-linear optical properties.

Controlling Crystal Packing: The arrangement of molecules in the solid state is critical for many applications, including organic electronics and pharmaceuticals. The introduction of groups that can form specific intermolecular interactions, such as hydrogen bonds or halogen bonds, can be used to control the crystal packing and, therefore, the bulk properties of the material. researchgate.net

Improving Solubility and Processability: For practical applications, it is often necessary to improve the solubility of a compound in common solvents. This can be achieved by introducing flexible alkyl chains or other solubilizing groups.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the effects of these structural modifications on the molecule's properties before they are synthesized, guiding the rational design process. sci-hub.se

Below is a table summarizing the computationally predicted properties of some benzamide derivatives, illustrating the effect of different substituents on their electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzamide | -6.724 | -1.071 | 5.653 |

| N-benzhydryl benzamide | -6.44 | -1.06 | 5.38 |

| N,N-diphenethyl benzamide | -6.22 | -0.77 | 5.45 |

| N,N-dihexyl benzamide | -6.21 | -0.72 | 5.49 |

| N,N-dioctyl benzamide | -6.29 | -0.77 | 5.52 |

| Data sourced from a benchmark study on benzamide derivatives. sci-hub.se |

Expanding Mechanistic Understanding of Molecular Recognition and Reactivity

A deeper understanding of how this compound interacts with its environment at a molecular level is crucial for optimizing its function. This involves studying its molecular recognition properties and the mechanisms of its reactions.

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. For this compound, this could involve interactions with biological macromolecules, such as enzymes, or with other small molecules in solution or in the solid state. The nitro and cyano groups are known to participate in various intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-stacking. researchgate.netmdpi.com

Future research in this area will likely involve:

Advanced Spectroscopic Techniques: Techniques such as 2D NMR, X-ray crystallography, and fluorescence spectroscopy can provide detailed information about the geometry and strength of intermolecular interactions.

Computational Modeling: Molecular dynamics simulations and quantum chemical calculations can be used to model the interactions of this compound with other molecules and to understand the energetic factors that govern these interactions. nih.gov

Mechanistic Studies of Amide Bond Formation: While the synthesis of amides is a well-established reaction, there is still much to learn about the detailed mechanisms, especially for complex molecules. vanderbilt.edunih.gov Studies into the mechanism of amide formation involving nitroarenes can provide insights into optimizing the synthesis of this compound and its derivatives. researchgate.net

A thorough understanding of these fundamental processes will enable the design of more effective and selective compounds.

Exploration of Sustainable Synthesis Routes and Biocatalysis

The chemical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. whiterose.ac.uk For the synthesis of this compound, this means exploring alternatives to traditional methods that may use harsh reagents or generate significant waste. numberanalytics.com

Green Chemistry Approaches: Future synthetic strategies will likely focus on:

Catalytic Methods: The use of catalysts, such as transition metal complexes, can enable more efficient and selective reactions under milder conditions. numberanalytics.comnumberanalytics.com

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives, such as water or ionic liquids, is a key goal of sustainable chemistry.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. acs.org

Biocatalysis: Enzymes are nature's catalysts and offer several advantages for chemical synthesis, including high selectivity, mild reaction conditions, and biodegradability. acs.orgrsc.org The use of enzymes for amide bond formation is a rapidly growing field. rsc.orgrsc.orgacs.org

Enzymatic Amide Synthesis: Hydrolases, such as lipases and proteases, can be used to catalyze the formation of amide bonds. acs.orgnih.gov These reactions are often performed in aqueous or low-water systems. rsc.org

Engineered Enzymes: Through protein engineering, enzymes can be tailored to have improved stability, activity, and substrate scope for specific industrial applications. nih.gov

Cascade Reactions: Multiple enzymatic reactions can be combined in a single pot to create efficient and sustainable synthetic pathways. rsc.org

The development of biocatalytic routes for the synthesis of this compound and its derivatives would represent a significant step towards a more sustainable chemical industry.

Below is a table summarizing some enzymes used in biocatalytic amide synthesis.

| Enzyme | Enzyme Class | Typical Reaction |

| Lipase | Hydrolase | Acylation of amines with esters or acids |

| Protease | Hydrolase | Peptide bond formation |

| Penicillin G Acylase | Hydrolase | Synthesis of semi-synthetic penicillins |

| Amide Synthetase | Ligase | ATP-dependent formation of amides from carboxylic acids and amines |

| Information sourced from reviews on biocatalytic amide bond formation. acs.orgrsc.orgrsc.orgacs.org |

Q & A

Q. What are the recommended synthetic routes for N-(4-cyanophenyl)-4-nitrobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via a Schotten–Baumann reaction between 4-nitrobenzoyl chloride and 4-cyanoaniline. Key steps include:

- Dissolving 4-cyanoaniline in dichloromethane and adding 4-nitrobenzoyl chloride (1:1 molar ratio).

- Introducing trimethylamine (1.5 mmol) as a base to drive amide bond formation .

- Monitoring reaction progress via TLC and isolating the product via recrystallization (e.g., using ethanol/water mixtures). Yield optimization (>90%) requires precise stoichiometry and anhydrous conditions .

Q. How can structural characterization of this compound be performed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use DMSO-d₆ as solvent for ¹H/¹³C NMR. Key signals include:

- ¹H NMR : δ ~8.95 ppm (amide NH, t), aromatic protons (AA’BB’ patterns at δ 8.33–8.40 ppm for nitrobenzene) .

- ¹³C NMR : δ ~165 ppm (amide C=O), ~149 ppm (nitrobenzene carbons) .

- Mass Spectrometry (HRMS-ESI) : Confirm molecular ion [M+H]⁺ at m/z 298.06 (calculated) with fragmentation pathways revealing nitro and cyano substituents .

Q. What spectroscopic techniques are suitable for analyzing electronic properties?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure λmax in methanol (~239 nm and 290 nm) to study π→π* and n→π* transitions influenced by nitro and cyano groups .

- FTIR : Identify stretches for NO₂ (~1520 cm⁻¹, asymmetric) and C≡N (~2220 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic behavior?

- Methodological Answer :

- Geometry Optimization : Use B3LYP/6-311G(d,p) to optimize molecular structure and calculate frontier orbitals.